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Compound of Interest

Compound Name: 4'-Fluorouridine

Cat. No.: B8696964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical

properties of 4'-Fluorouridine (4'-FlU), a promising broad-spectrum antiviral agent. The

information is curated for researchers, scientists, and professionals involved in drug

development and virology.

Physicochemical Properties
4'-Fluorouridine, also known as EIDD-2749, is a ribonucleoside analog that has demonstrated

significant potential as an inhibitor of various RNA viruses.[1] Its fundamental physical and

chemical characteristics are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b8696964?utm_src=pdf-interest
https://www.benchchem.com/product/b8696964?utm_src=pdf-body
https://www.benchchem.com/product/b8696964?utm_src=pdf-body
https://www.benchchem.com/de/product/b8696964
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8696964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference

Chemical Name 4′-C-fluoro-uridine [2]

Synonyms 4'-FlU, EIDD-2749 [2][3]

Molecular Formula C₉H₁₁FN₂O₆ [2]

Molecular Weight 262.2 g/mol [2]

Appearance Solid

Solubility
DMF: 20 mg/ml, DMSO: 10

mg/ml, PBS (pH 7.2): 10 mg/ml
[2]

UV Maximum (λmax) 261 nm [2]

SMILES
O--INVALID-LINK----INVALID-

LINK--O[C@]1(F)CO
[2]

InChI Key
RDCYLPRXPILMRP-

JVZYCSMKSA-N
[2]

CAS Number 1613589-24-4 [2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4'-Fluorouridine.

Technique Data Reference

¹H NMR (D₂O)

δ 5.90 (d, J=8.1 Hz, H5), δ

5.40 (d, J=5.2 Hz, H1'), δ

4.30–4.10 (m, H2', H3', H4')

[1]

¹⁹F NMR δ −118.5 (dt, J=48.2 Hz, 4F) [1]

HRMS [M+H]⁺ [1]
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4'-Fluorouridine is a prodrug that requires intracellular activation to exert its antiviral effect. Its

mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme

in the replication of many RNA viruses.

The antiviral activity of 4'-FlU stems from its conversion to the active 5'-triphosphate form (4'-

FlU-TP) by host cell kinases.[4][5] This active metabolite then acts as a competitive inhibitor of

the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the

viral RdRp.[5][6]

Upon incorporation, 4'-FlU induces a delayed chain termination of RNA synthesis.[4][7] This

stalling of the polymerase typically occurs three to four nucleotides after the incorporation of 4'-

FlU-TP.[4] The proposed reason for this delayed termination is the steric hindrance caused by

the fluorine atom at the 4' position of the ribose sugar, which may alter the RNA secondary

structure and prevent the polymerase from advancing.[4][7] This mechanism is distinct from

that of other nucleoside analogs like molnupiravir, which primarily induces viral error

catastrophe.[4]
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Mechanism of Action of 4'-Fluorouridine
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Caption: Mechanism of action of 4'-Fluorouridine.
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Antiviral Activity
4'-Fluorouridine has demonstrated potent, broad-spectrum antiviral activity against a range of

RNA viruses. The tables below summarize its efficacy (EC₅₀) and cytotoxicity (CC₅₀) in various

cell lines.

Table 1: Antiviral Activity (EC₅₀) of 4'-Fluorouridine
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Virus Cell Line EC₅₀ (µM) Reference(s)

Enteroviruses

Coxsackievirus A10

(CV-A10)
Various host cells 0.43 - 1.08 [3]

Coxsackievirus A16

(CV-A16)
Various host cells 0.43 - 1.08 [3]

Coxsackievirus A6

(CV-A6)
Various host cells 0.43 - 1.08 [3]

Coxsackievirus B3

(CV-B3)
Various host cells 0.43 - 1.08 [3]

Enterovirus A71 (EV-

A71)
Various host cells 0.43 - 1.08 [3]

Coronaviruses

SARS-CoV-2 (various

isolates)
Various 0.2 - 0.6 [5][8]

Paramyxoviruses

Respiratory Syncytial

Virus (RSV)
HEp-2 0.61 - 1.2 [9][10]

Respiratory Syncytial

Virus (RSV)
HAE 0.055 [10]

Alphaviruses

Chikungunya virus

(CHIKV)
U-2 OS 4.85 [11]

Mayaro virus (MAYV) U-2 OS ~1.2 - 3.7 [11]

O'nyong-nyong virus

(ONNV)
U-2 OS ~1.2 - 3.7 [11]

Ross River virus

(RRV)
U-2 OS ~1.2 - 3.7 [11]
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Orthomyxoviruses

Influenza Virus Various Potent inhibitor [12]

Table 2: Cytotoxicity (CC₅₀) of 4'-Fluorouridine

Cell Line CC₅₀ (µM) Reference(s)

Various >100 [3]

HEp-2 250 [6]

HAE 169 [5]

U-2 OS >2000 [11]

Experimental Protocols
This section outlines the general methodologies for key experiments involving 4'-
Fluorouridine.

The synthesis of 4'-Fluorouridine and its active triphosphate form is a multi-step process. A

general approach involves the fluorination of a uridine precursor.

Synthesis of 4'-Fluorouridine: A common strategy for introducing the fluorine atom at the C4'

position of ribonucleosides has been documented.[13] One reported synthesis starts from

uridine, which is converted to a 5'-iodo intermediate via an Appel reaction.[13] Subsequent

elimination yields a key intermediate.[13] The synthesis then involves iodofluorination,

isobutyrylation, and oxidation to form the desired 4'-fluorinated uridine.[13]

Synthesis of 4'-Fluorouridine 5'-O-Triphosphate: The 5'-O-triphosphate of 4'-fluorouridine
can be obtained in a three-step process starting from 4'-fluoro-2',3'-O-isopropylideneuridine.[8]

[14] This involves coupling with a phosphate source, followed by further phosphorylation and

deprotection steps.[14]
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General Synthesis Workflow for 4'-FlU-TP
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Caption: General workflow for the synthesis of 4'-FlU-TP.
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Plaque Reduction Assay: This assay is a standard method to determine the antiviral efficacy of

a compound.

Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluency.

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific

adsorption period.

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid

medium (e.g., containing agarose or methylcellulose) containing various concentrations of 4'-
Fluorouridine or a vehicle control.

Incubation: Incubate the plates for a period sufficient for plaque formation.

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count

the plaques.

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that

reduces the number of plaques by 50% compared to the vehicle control.[3]

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in

the presence of the antiviral compound.

Cell Seeding and Infection: As described for the plaque reduction assay.

Compound Treatment: After virus adsorption, replace the inoculum with a liquid medium

containing different concentrations of 4'-Fluorouridine.

Incubation: Incubate the cultures for a defined period to allow for viral replication.

Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a

standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose)

assay.

Data Analysis: The EC₅₀ value is the compound concentration that reduces the virus yield by

50%.[5]
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To assess the potential toxic effects of 4'-Fluorouridine on host cells, a cytotoxicity assay is

performed in parallel with the antiviral assays.

Cell Seeding: Plate cells in multi-well plates.

Compound Treatment: Treat the cells with a range of concentrations of 4'-Fluorouridine.

Incubation: Incubate for the same duration as the antiviral assays.

Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT,

or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).

Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability

by 50%, is determined.[3][5]

This biochemical assay directly measures the inhibitory effect of 4'-FlU-TP on the activity of the

viral polymerase.

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant

viral RdRp complex, a template-primer RNA, ribonucleoside triphosphates (including a

radiolabeled or fluorescently labeled nucleotide), and varying concentrations of 4'-FlU-TP.

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and

incubate at the optimal temperature for the polymerase.

Reaction Termination: Stop the reaction at different time points.

Product Analysis: Separate the RNA products by denaturing polyacrylamide gel

electrophoresis (PAGE).

Detection and Quantification: Visualize the RNA products by autoradiography or

fluorescence imaging and quantify the amount of full-length and terminated products.

Data Analysis: Determine the IC₅₀ value, which is the concentration of 4'-FlU-TP that inhibits

RdRp activity by 50%.[5][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b8696964?utm_src=pdf-body
https://www.benchchem.com/product/b8696964?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00054-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC9206510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9206510/
https://www.biorxiv.org/content/10.1101/2021.05.19.444875.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8696964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for RdRp Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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